molecular formula C16H22N4O3S3 B11489763 ethyl 4-methyl-2-{[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11489763
M. Wt: 414.6 g/mol
InChI Key: RVWLZJMDKXIRRV-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is an organic compound known for its complex structure and potential applications in various fields. This compound is characterized by its unique combination of imidazole, thiazole, and carboxylate groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of imidazole derivatives with thiazole compounds under specific conditions. For instance, the imidazole derivative can be reacted with a thiazole compound in the presence of a suitable catalyst and solvent to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of imidazole, thiazole, and carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H22N4O3S3

Molecular Weight

414.6 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H22N4O3S3/c1-5-23-14(22)13-10(3)18-16(26-13)20-12(21)8-25-15-17-9(2)11(19-15)6-7-24-4/h5-8H2,1-4H3,(H,17,19)(H,18,20,21)

InChI Key

RVWLZJMDKXIRRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(N2)C)CCSC)C

Origin of Product

United States

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